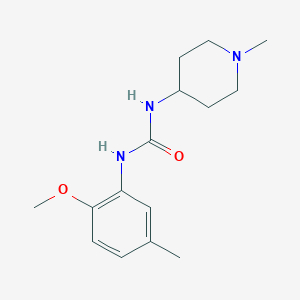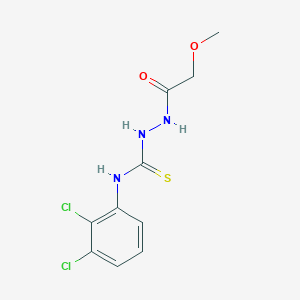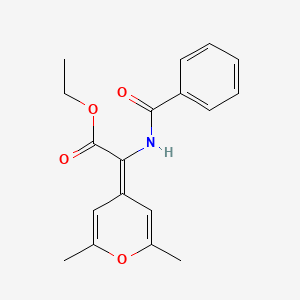
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as MMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPU is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and addiction.
Mecanismo De Acción
The sigma-1 receptor is a protein that is located in various tissues and organs, including the brain, heart, and immune system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, neuroprotection, and addiction. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea acts as a potent and selective antagonist of the sigma-1 receptor, blocking its activity and preventing its downstream signaling pathways. This mechanism of action is thought to underlie the therapeutic effects of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea in various diseases and conditions.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to reduce pain sensitivity and inflammation by blocking the activity of the sigma-1 receptor. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In animal models of addiction, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to reduce drug-seeking behavior and prevent relapse, suggesting its potential use as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, including its potential use as a therapeutic agent in various diseases and conditions. Additional preclinical studies are needed to further elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea and its effects on various physiological and pathological processes. Clinical trials are also needed to evaluate the safety and efficacy of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea in humans and to determine its potential use as a treatment for neuropathic pain, neurodegenerative disorders, and drug addiction.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various diseases and conditions, including neuropathic pain, neurodegenerative disorders, and drug addiction. In preclinical studies, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has shown promising results in reducing pain sensitivity and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-4-5-14(20-3)13(10-11)17-15(19)16-12-6-8-18(2)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZSRJPJSAWRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(1-methylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)


![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4765724.png)

![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide](/img/structure/B4765738.png)


